molecular formula C16H17N3O B12452744 2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B12452744
M. Wt: 267.33 g/mol
InChI Key: FJRULYBKKSLFOS-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core with a piperidine moiety attached at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine ring or the benzofuro[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance binding affinity and specificity towards certain biological targets, while the benzofuro[3,2-d]pyrimidine core can interact with active sites or binding pockets . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperidin-1-yl)1benzofuro[3,2-d]pyrimidine is unique due to its specific structural features, which combine the benzofuro[3,2-d]pyrimidine core with a piperidine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-methyl-4-piperidin-1-yl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C16H17N3O/c1-11-17-14-12-7-3-4-8-13(12)20-15(14)16(18-11)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

FJRULYBKKSLFOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCCC3)OC4=CC=CC=C42

Origin of Product

United States

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